Panaxadiol

Catalog No.
S560999
CAS No.
19666-76-3
M.F
C30H52O3
M. Wt
460.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Panaxadiol

CAS Number

19666-76-3

Product Name

Panaxadiol

IUPAC Name

(8R,10R,14R)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol

Molecular Formula

C30H52O3

Molecular Weight

460.7 g/mol

InChI

InChI=1S/C30H52O3/c1-25(2)13-9-14-30(8,33-25)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-32H,9-18H2,1-8H3/t19?,20?,21?,22?,23?,24?,27-,28+,29+,30+/m0/s1

InChI Key

PVLHOJXLNBFHDX-HBIOBVTHSA-N

SMILES

CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C)C

Synonyms

panaxadiol, panaxadiol, (3beta,12beta)-isomer

Canonical SMILES

CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C)C

Isomeric SMILES

C[C@@]1(CCCC(O1)(C)C)C2CC[C@@]3(C2C(CC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)O)C

Anti-cancer properties:

Studies suggest that Panaxadiol might possess anti-cancer properties. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including those of breast, lung, and liver cancer []. Additionally, Panaxadiol may also play a role in suppressing the migration and invasion of cancer cells []. However, further research is needed to understand the mechanisms behind these effects and their potential therapeutic applications.

Neuroprotective effects:

Panaxadiol has been investigated for its potential neuroprotective effects. Studies suggest that it might help protect nerve cells from damage caused by oxidative stress and inflammation [, ]. Additionally, Panaxadiol may also improve cognitive function and memory []. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Panaxadiol is a triterpenoid saponin derived from the root of Panax ginseng, a plant renowned for its medicinal properties. This compound is characterized by its chemical formula C30H52O3C_{30}H_{52}O_3 and is primarily known for its role as a bioactive component in ginseng extracts. Panaxadiol exhibits a variety of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects, making it a subject of interest in both traditional medicine and modern pharmacology .

Panaxadiol undergoes several chemical transformations, particularly in the presence of acids or bases. Notably, it can react with vanillin and sulfuric acid to produce a stable red-purple color product, which is useful for qualitative analysis . Additionally, panaxadiol can be glycosylated to form various derivatives that may exhibit enhanced biological activities . The synthesis of panaxadiol derivatives has been explored extensively, revealing that modifications can significantly impact their cytotoxicity against cancer cell lines .

The biological activities of panaxadiol are diverse:

  • Anti-tumor Activity: Panaxadiol has been shown to inhibit the proliferation of various cancer cell lines, including human hepatoma cells (HepG-2), lung cancer cells (A549), breast cancer cells (MCF-7), and colon cancer cells (HCT-116). Its derivatives often exhibit even stronger cytotoxic effects than the parent compound .
  • Immunomodulatory Effects: Research indicates that panaxadiol can modulate immune responses, enhancing the activity of immune cells and potentially improving the efficacy of other therapeutic agents .
  • Hemostatic Properties: Specific derivatives, such as 20(S)-panaxadiol, have demonstrated hemostatic effects by inducing platelet aggregation, which could be beneficial in treating bleeding disorders .

Panaxadiol can be synthesized through several methods:

  • Acid Hydrolysis: The most common method involves the acid hydrolysis of ginsenosides extracted from Panax ginseng. This process yields panaxadiol as a primary product along with other sapogenins .
  • Semi-synthesis: Researchers have developed semi-synthetic approaches to create various derivatives of panaxadiol by modifying its structure through reactions with different reagents, including aromatic compounds and amino acids .

Studies have shown that panaxadiol interacts with various biological pathways:

  • Cell Cycle Regulation: It induces G1 phase arrest in cancer cells, disrupting their proliferation .
  • Reactive Oxygen Species Mediation: Panaxadiol has been implicated in apoptosis through the generation of reactive oxygen species, leading to cell death in cancerous cells .

Several compounds share structural similarities with panaxadiol, including:

Compound NameStructure TypeUnique Features
ProtopanaxadiolTriterpenoidExhibits stronger anti-tumor activity than panaxadiol.
Ginsenoside Rb1GlycosideKnown for its neuroprotective effects; less cytotoxic compared to panaxadiol.
Ginsenoside RdGlycosideHas immunomodulatory effects but lower anti-cancer activity.
20(S)-ProtopanaxadiolTriterpenoidNotable for its hemostatic properties; different biological profile.

Panaxadiol stands out due to its potent cytotoxicity against multiple cancer cell lines and its ability to induce apoptosis through distinct mechanisms compared to these similar compounds. Its unique combination of anti-tumor and immunomodulatory effects further highlights its potential as a therapeutic agent in oncology and beyond.

Molecular Formula (C30H52O3) and Weight

Panaxadiol possesses the molecular formula C30H52O3, representing a complex triterpene structure with thirty carbon atoms, fifty-two hydrogen atoms, and three oxygen atoms [1] [2] [3]. The compound exhibits a molecular weight of 460.73 grams per mole, which has been consistently reported across multiple analytical studies [3] [10] [13]. The exact mass determination through high-resolution mass spectrometry confirms the monoisotopic mass as 460.391646 daltons [1]. This molecular composition places panaxadiol within the dammarane-type triterpene family, characterized by its tetracyclic carbon skeleton derived from the squalene biosynthetic pathway [36] [37].

The structural elucidation of panaxadiol has been accomplished through comprehensive spectroscopic analysis and comparison with reference standards [6] [28] [29]. Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation, with both one-dimensional and two-dimensional techniques providing detailed structural information [6] [16]. The compound exhibits a dammarane-type tetracyclic triterpene backbone with specific hydroxyl substitutions at the C-3 and C-12 positions [36] [37] [38].

Mass spectrometry analysis reveals characteristic fragmentation patterns that confirm the molecular structure [28] [29] [30]. The electrospray ionization mass spectrometry in positive mode demonstrates the molecular ion peak at m/z 461.45, corresponding to the protonated molecular ion [M+H]+ [30]. Fragmentation studies show characteristic losses corresponding to dehydration and ring cleavage patterns typical of dammarane-type compounds [28] [29].

The structural confirmation has been further validated through comparison with authentic reference materials and synthetic standards [6] [28]. High-performance liquid chromatography coupled with mass spectrometry provides retention time matching and fragmentation pattern verification [28] [29]. The compound structure consists of a pentacyclic framework including four six-membered rings and one tetrahydropyran ring formed through intramolecular cyclization [38] [39].

The biosynthesis of panaxadiol in Panax species follows a well-characterized pathway that begins with the mevalonate pathway and proceeds through several key enzymatic steps [1] [2]. The initial phase involves the conversion of acetyl-coenzyme A to mevalonate via 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which serves as the rate-limiting enzyme in the early stages of terpenoid biosynthesis [2]. This mevalonate is subsequently converted to isopentenyl diphosphate and dimethylallyl diphosphate, which serve as the basic building blocks for all terpenoid compounds [2].

The committed step in panaxadiol biosynthesis occurs when farnesyl diphosphate synthase catalyzes the formation of farnesyl diphosphate from the five-carbon precursors [2]. Two molecules of farnesyl diphosphate are then condensed by squalene synthase to form squalene, which represents the first committed intermediate specifically in the triterpene biosynthetic pathway [2] [3]. Squalene epoxidase subsequently oxidizes squalene to form 2,3-oxidosqualene, which serves as the direct precursor for the cyclization reaction that forms the triterpene backbone [2] [3].

The cyclization of 2,3-oxidosqualene to dammarenediol-II is catalyzed by dammarenediol-II synthase, an oxidosqualene cyclase that creates the characteristic dammarane skeleton [3] [4]. This enzymatic step represents the first committed reaction in ginsenoside aglycone biosynthesis and establishes the structural foundation upon which all subsequent modifications occur [3] [4]. The dammarenediol-II product contains the basic tetracyclic structure but requires further hydroxylation to generate the bioactive protopanaxadiol form [3] [4].

Enzymatic Processes in Formation

The formation of panaxadiol from dammarenediol-II is accomplished through a critical hydroxylation reaction catalyzed by cytochrome P450 enzyme CYP716A47 [3] [4] [5]. This enzyme specifically hydroxylates dammarenediol-II at the C-12 position, introducing a hydroxyl group that is essential for the biological activity of the resulting protopanaxadiol [3] [4] [5]. The CYP716A47 enzyme requires NADPH as a cofactor and operates in conjunction with cytochrome P450 reductase to facilitate the electron transfer necessary for the hydroxylation reaction [3] [4] [5].

In vitro enzymatic activity assays have demonstrated that CYP716A47 catalyzes the direct conversion of dammarenediol-II to protopanaxadiol with high specificity [3] [4] [5]. The enzymatic reaction proceeds through the typical cytochrome P450 catalytic cycle, involving substrate binding, electron transfer from NADPH via cytochrome P450 reductase, oxygen activation, and hydroxyl radical insertion at the C-12 position [3] [4] [5]. The product protopanaxadiol can then serve as a substrate for further hydroxylation reactions or glycosylation to form various ginsenoside compounds [1] [6].

A related cytochrome P450 enzyme, CYP716A53v2, catalyzes the subsequent hydroxylation of protopanaxadiol at the C-6 position to form protopanaxatriol [1] [6]. This enzyme exhibits similar cofactor requirements to CYP716A47 but demonstrates distinct substrate specificity and tissue distribution patterns [1] [6]. The sequential action of these two cytochrome P450 enzymes allows for the production of both protopanaxadiol-type and protopanaxatriol-type aglycones within the same biosynthetic framework [1] [6].

Regulation of Biosynthesis

The regulation of panaxadiol biosynthesis operates through multiple interconnected mechanisms involving transcriptional control, post-transcriptional modifications, and environmental responsiveness [7] [8] [9]. At the transcriptional level, several families of transcription factors have been identified that modulate the expression of key biosynthetic genes [8]. WRKY transcription factors, particularly PgWRKY4X, have been shown to positively regulate ginsenoside biosynthesis by binding to W-box motifs in the promoter regions of genes such as PgSE and PgHMGR [8].

Methyl jasmonate serves as a primary elicitor for ginsenoside biosynthesis and significantly upregulates the expression of multiple pathway genes [3] [10] [7]. Treatment with methyl jasmonate results in enhanced transcription of CYP716A47, PgDDS, PgSS, and PgSE, leading to increased accumulation of protopanaxadiol and related compounds [3] [10] [7]. The jasmonate signaling pathway appears to coordinate the expression of early and late biosynthetic genes to ensure efficient flux through the entire pathway [10] [7].

MicroRNA-mediated regulation represents an emerging area of understanding in ginsenoside biosynthesis control [11]. Several miRNAs have been identified in Panax ginseng that potentially target key biosynthetic genes, providing a post-transcriptional layer of regulation [11]. These regulatory RNAs can fine-tune gene expression levels and may contribute to tissue-specific accumulation patterns of panaxadiol and related compounds [11].

Nitric oxide signaling has been demonstrated to play a crucial role in elicitor-induced saponin synthesis [12] [13]. The accumulation of nitric oxide following oligogalacturonic acid treatment correlates with increased expression of squalene synthase and squalene epoxidase genes [12] [13]. This signaling pathway involves calcium-dependent protein kinases and appears to integrate environmental stress signals with metabolic responses [12] [13].

Accumulation Patterns in Plant Tissues

The accumulation of panaxadiol and related compounds exhibits distinct tissue-specific patterns that reflect the differential expression of biosynthetic genes and the physiological roles of these metabolites [14] [15]. In Panax notoginseng, the highest concentrations of protopanaxadiol-type saponins are found in below-ground tissues, particularly in the rhizome and primary roots [14] [15]. The rhizome accumulates the highest levels, with concentrations reaching 20-30 mg/g dry weight, followed by the main root and fibrous root systems [14] [15].

Above-ground tissues generally contain lower concentrations of protopanaxadiol compounds, but show notable variation among different organs [14] [15]. Leaves typically contain 5-10 mg/g dry weight, while stems and petioles show intermediate levels [14] [15]. Flowers represent a unique case, containing relatively low absolute concentrations but showing the highest expression levels of CYP716A47, suggesting active biosynthesis during the reproductive phase [14] [15].

The temporal accumulation patterns reveal that panaxadiol content varies significantly throughout the growing season [7] [16]. Root tissues show peak accumulation during the post-flowering period, coinciding with the translocation of photosynthates from senescing above-ground parts [7] [16]. The leaf-opened stage and green fruit stage are characterized by active biosynthesis in photosynthetic tissues, while the red fruit stage and root growth stage favor accumulation in storage organs [7] [16].

Cellular localization studies indicate that panaxadiol compounds accumulate primarily in specialized cells and tissues associated with defense and storage functions [14]. The preferential accumulation in rhizome tissues likely reflects their role as perennial storage organs that must survive winter conditions and provide energy for spring regrowth [14].

Environmental Factors Affecting Production

Environmental conditions exert profound effects on panaxadiol biosynthesis through their influence on gene expression, enzyme activity, and overall plant metabolism [7] [9] [17]. Temperature represents one of the most critical environmental factors, with optimal production occurring in the range of 15-25°C [7] [16] [18]. Temperatures above this range generally result in decreased accumulation of protopanaxadiol compounds, likely due to heat stress effects on enzyme stability and gene expression [7] [16] [18].

Photosynthetically active radiation shows a positive correlation with panaxadiol biosynthesis up to optimal levels of 400-600 μmol/m²/s [7] [16]. Higher light intensities promote the expression of early pathway genes including PgSS and CYP716A47, leading to enhanced flux through the biosynthetic pathway [7] [16]. However, excessive light can cause oxidative stress and actually reduce the accumulation of target compounds [7] [16].

Water availability demonstrates complex effects on panaxadiol production, with moderate drought stress often enhancing the accumulation of secondary metabolites [7] [16] [18]. Soil water potentials in the range of -0.5 to -1.5 MPa appear to be optimal for promoting biosynthesis while maintaining plant health [7] [16]. Both excessive moisture and severe drought can negatively impact production through effects on root health and nutrient uptake [7] [16].

Soil chemical properties, particularly pH and nutrient availability, significantly influence panaxadiol accumulation [7] [17] [18]. Slightly acidic conditions with pH values between 5.5 and 6.5 appear to be optimal for biosynthesis [7] [18]. Excessive fertilization can create environmental stress that leads to a trade-off between biomass production and secondary metabolite accumulation [7] [19].

Altitude and associated climatic factors also influence panaxadiol production, with moderate elevations of 400-600 meters often resulting in enhanced accumulation [7] [17] [18]. The mean diurnal temperature range emerges as a particularly important factor, with moderate temperature fluctuations of 10-15°C enhancing overall ginsenoside content compared to more stable temperature regimes [17].

Physical Description

Solid

XLogP3

6.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

460.39164552 g/mol

Monoisotopic Mass

460.39164552 g/mol

Heavy Atom Count

33

Melting Point

250°C

UNII

F84BLM3L74

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types